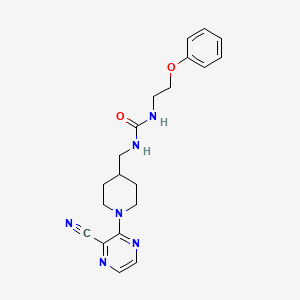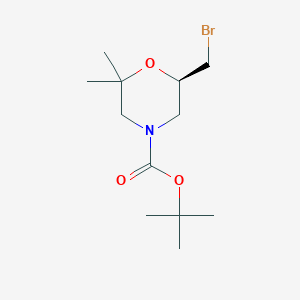![molecular formula C22H23N3O5 B2508127 Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate CAS No. 326907-79-3](/img/structure/B2508127.png)
Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^5,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and pharmacological evaluation, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate overall yields. For instance, the synthesis of ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate was achieved through a three-step reaction with an overall yield of 43% . This suggests that the synthesis of complex tricyclic compounds can be challenging and may require optimization to improve yields.
Molecular Structure Analysis
Structural characterization techniques such as 1H NMR, 13C NMR, HRMS, and FTIR are commonly used to confirm the structures of synthesized compounds . Additionally, X-ray crystallography can provide detailed insights into the molecular structure, as seen in the synthesis and structural confirmation of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione . These techniques would likely be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound . However, the pharmacological evaluation of a structurally related compound indicates that it exhibits significant affinity to both 5-HT1A and 5-HT2A receptors . This implies that the compound may also interact with biological targets and could potentially have pharmacological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the methods used for the characterization of similar compounds, such as NMR, HRMS, and FTIR, can also be used to infer physical properties like solubility, melting point, and stability . The chemical properties, such as reactivity and pharmacological activity, can be inferred from pharmacological evaluations, as seen with the related compound's affinity to serotonin receptors .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis Pathways
The compound also plays a role in studies of chemical reactivity and synthesis pathways. MacorJohn et al. (1998) reported an unusual by-product from a non-synchronous reaction involving ethyl 1,2,4-triazine-3-carboxylate and an enamine, highlighting a novel reaction pathway for the formation of an azabicyclo[3.2.1]octane derivative. This study contributes to understanding the reactivity of similar complex molecules and their potential synthetic applications (MacorJohn, Kuipers, & Lachicotte, 1998).
Novel Conazole Analogues Synthesis
In the context of antifungal research, Mermer et al. (2018) synthesized novel conazole analogues containing a piperazine nucleus starting from ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate. These compounds were assessed for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results. This research underscores the compound's utility in developing new antifungal agents with potential therapeutic applications (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Mecanismo De Acción
It’s worth noting that this compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds have been synthesized for use as chemosensors, with some exhibiting high selectivity in the determination of anions . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .
Propiedades
IUPAC Name |
ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-2-30-22(29)24-13-11-23(12-14-24)18(26)9-10-25-20(27)16-7-3-5-15-6-4-8-17(19(15)16)21(25)28/h3-8H,2,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRDYPUGXWLGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)


